Distinct Chemical Scaffold Architecture: Hsd17B13-IN-37 vs. BI-3231 and HSD17B13-IN-7
Hsd17B13-IN-37 possesses a molecular scaffold that is chemically distinct from the two most established HSD17B13 inhibitor series: the sulfonamide-based BI-3231 and the fluorophenol-based HSD17B13-IN-7 . This differentiation is rooted in its core architecture containing a dichlorophenol moiety fused to a quinazolinone system, as indicated by its molecular formula (C28H19Cl2N3O3) and predicted physicochemical parameters (pKa = 5.34 ± 0.25; density = 1.39 ± 0.1 g/cm³) . In contrast, BI-3231 (C16H14F2N4O3S) is built upon a thiadiazole-pyrimidinedione core, while HSD17B13-IN-7 is a fluorophenol-containing compound . For researchers conducting structure-activity relationship (SAR) studies or seeking an orthogonal chemical probe to validate target engagement across disparate chemotypes, this scaffold uniqueness provides a rational basis for selection over the more extensively characterized comparators .
| Evidence Dimension | Chemical Scaffold Architecture |
|---|---|
| Target Compound Data | Dichlorophenol-quinazolinone core; C28H19Cl2N3O3; MW 516.37; predicted pKa = 5.34 ± 0.25 |
| Comparator Or Baseline | BI-3231: Thiadiazole-pyrimidinedione core; C16H14F2N4O3S; MW 380.37. HSD17B13-IN-7: Fluorophenol-containing compound; IC50 values of 0.18 μM and 0.25 μM against β-estradiol and Leukotriene B4, respectively |
| Quantified Difference | Structurally unrelated chemical series; >130 Da difference in molecular weight relative to BI-3231 |
| Conditions | Chemical structure analysis; molecular formula and predicted physicochemical properties from vendor datasheets |
Why This Matters
This scaffold orthogonality is critical for researchers requiring a distinct chemotype to confirm on-target pharmacology or to overcome resistance liabilities associated with a single chemical series.
